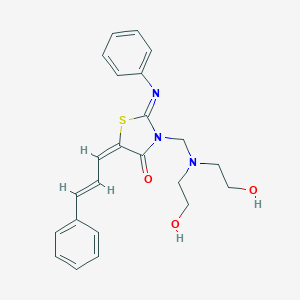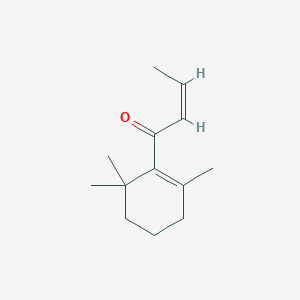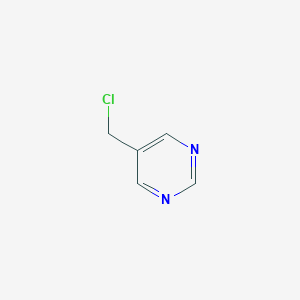
5-(氯甲基)嘧啶
概述
描述
5-(Chloromethyl)pyrimidine is an organic compound with the molecular formula C5H5ClN2 It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
科学研究应用
5-(Chloromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the development of antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
作用机制
Target of Action
5-(Chloromethyl)pyrimidine is a pyrimidine derivative. Pyrimidines are known to have inhibitory effects on certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Pyrimidines, including 5-(Chloromethyl)pyrimidine, are involved in the synthesis of nucleotides. The de novo pathway enzymes build purine and pyrimidine nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate
Pharmacokinetics
The compound’s molecular weight (16502 g/mol) and physical form (solid) have been reported .
Result of Action
Pyrimidines are known to have inhibitory effects on certain vital inflammatory mediators .
Action Environment
The selection of boron reagents for suzuki–miyaura coupling, a common reaction in organic chemistry, can be influenced by environmental factors .
安全和危害
未来方向
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
生化分析
Biochemical Properties
5-(Chloromethyl)pyrimidine, like other pyrimidines, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. They have been known since their early days as essential components of nucleic acid .
Molecular Mechanism
Pyrimidine-based anti-inflammatory agents are known to function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Metabolic Pathways
5-(Chloromethyl)pyrimidine is likely involved in the metabolic pathways of pyrimidines. Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .
准备方法
Synthetic Routes and Reaction Conditions: 5-(Chloromethyl)pyrimidine can be synthesized through several methods. One common approach involves the chlorination of 5-methylpyrimidine. This reaction typically employs chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the methyl group.
Industrial Production Methods: In an industrial setting, the production of 5-(Chloromethyl)pyrimidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes steps such as the purification of starting materials, precise control of reaction temperature and pressure, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions: 5-(Chloromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation: The compound can be oxidized to form pyrimidine carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substituted Pyrimidines: Products include various amines, ethers, and thioethers.
Oxidized Derivatives: Products include carboxylic acids and aldehydes.
Reduced Derivatives: Products include methylpyrimidine and other reduced forms.
相似化合物的比较
5-Methylpyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Bromomethylpyrimidine: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
5-(Hydroxymethyl)pyrimidine: Contains a hydroxymethyl group, making it more hydrophilic and reactive in oxidation reactions.
Uniqueness: 5-(Chloromethyl)pyrimidine is unique due to its chloromethyl group, which provides a versatile site for chemical modification. This allows for the synthesis of a wide range of derivatives with diverse applications in various fields. Its reactivity and ability to form covalent bonds with biological molecules make it a valuable compound in drug discovery and development.
属性
IUPAC Name |
5-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDIIDXRVCNTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563354 | |
| Record name | 5-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101346-02-5 | |
| Record name | 5-(Chloromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101346-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)

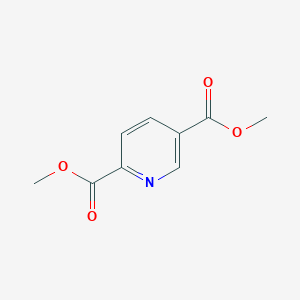
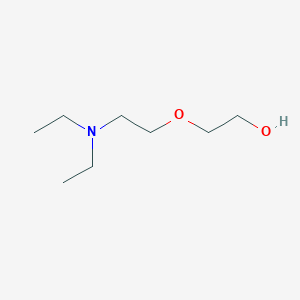

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)
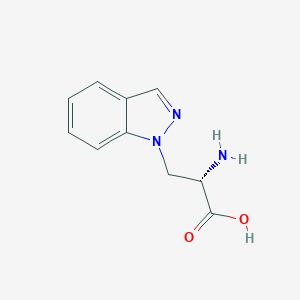

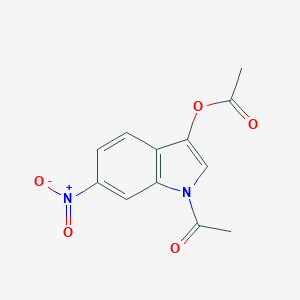
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
